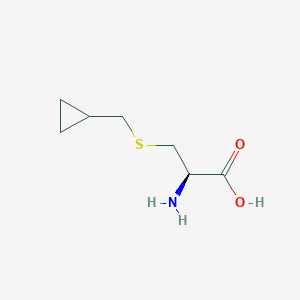![molecular formula C6H10ClN3O B1397236 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride CAS No. 1187830-91-6](/img/structure/B1397236.png)
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride
Vue d'ensemble
Description
“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” is a chemical compound with the molecular formula C6H11Cl2N3 . It’s a derivative of 4,5,6,7-tetrahydro-1H-pyrazolo .
Synthesis Analysis
A series of 4-oxo-4,5,6,7-tetrahydro-1H-pyrazolo derivatives were designed and synthesized based on the fipronil low energy conformation by scaffold hopping strategy . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The molecular structure of “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride” can be found in the PubChem database . The compound has a molecular weight of 196.07 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 196.07 g/mol, and its exact mass is 195.0330028 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 and a topological polar surface area of 40.7 Ų .Applications De Recherche Scientifique
Corrosion Inhibition
- Application : This compound has been studied for its potential as a corrosion inhibitor, particularly in protecting metals like mild steel and copper in acidic environments. Studies have shown that derivatives of this compound exhibit significant corrosion inhibition properties (Dandia et al., 2013); (Sudheer & Quraishi, 2015).
Antiproliferative Activity
- Application : Research has been conducted on the antiproliferative activities of this compound, particularly against various cancer cell lines, including lung, cervical, breast, and prostate cancers. Some derivatives have shown promising inhibitory activities against specific human kinases, suggesting potential applications in cancer treatment (Pawar, Pansare, & Shinde, 2017).
Biomedical Applications
- Application : This compound and its derivatives have been explored for various biomedical applications due to their diverse chemical structures and potential biological activities. They present interesting opportunities for drug discovery and development, especially in targeting specific biological pathways (Donaire-Arias et al., 2022).
Electrochemical Studies
- Application : The electrochemical properties of this compound have been studied, particularly in the context of its oxidation behavior. These studies contribute to a better understanding of its chemical reactivity and potential applications in electrochemical sensors or as intermediates in synthetic chemistry (Dryhurst, 1976).
Molecular Structure and Reactivity
- Application : The compound has been a subject of research in understanding its molecular structure, tautomerism, and reactivity. These studies are important for designing new compounds with desired properties and for understanding their behavior in various chemical reactions (Buzykin et al., 2014).
Propriétés
IUPAC Name |
1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c10-6-4-1-2-7-3-5(4)8-9-6;/h7H,1-3H2,(H2,8,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVSXYXCJQKNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718483 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187830-91-6 | |
| Record name | 1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




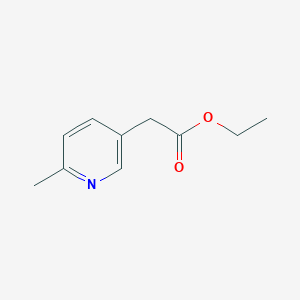
![3-[1,1-Dimethyl-2-(tetrahydropyran-2-yloxy)-ethyl]-isoxazol-5-ylamine](/img/structure/B1397158.png)
![Ethyl 6-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1397159.png)




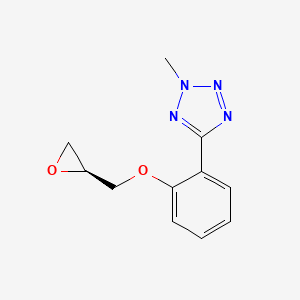
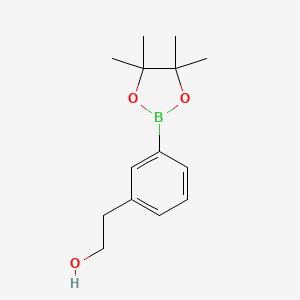
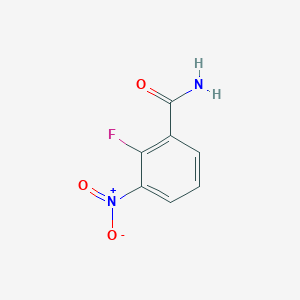
![tert-butyl 6-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B1397173.png)
